Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a brominated pyridine moiety. The compound has the molecular formula and a molecular weight of approximately 270.12 g/mol. Its structure features a methyl ester group attached to the cyclopropane, making it a potential candidate for various
The synthesis of methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate can be achieved through several methods:
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate has potential applications in:
Interaction studies involving methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate could focus on:
Limited data is available on specific interaction studies for this compound, indicating a need for focused research.
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | Similar cyclopropane structure | Lacks the pyridine component |
| Methyl 1-(4-bromo-2-methoxyphenoxy)cyclopropane | Contains a methoxy group | Different aromatic substitution |
| Methyl 2-(6-bromo-pyridin-3-yloxy)-propanoate | Propanoate instead of cyclopropane | Different ring structure |
The uniqueness of methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate lies in its combination of a cyclopropane ring and a brominated pyridine, which may confer distinct reactivity and biological properties compared to its analogs.
This compound exemplifies how variations in structure can lead to significant differences in chemical behavior and potential applications across various fields such as medicinal chemistry and agrochemicals.